2,2-Diphenylheptanoic acid
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Overview
Description
2,2-Diphenylheptanoic acid is an organic compound with the molecular formula C19H22O2 It is characterized by the presence of two phenyl groups attached to the second carbon of a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylheptanoic acid typically involves the alkylation of benzene with a suitable heptanoic acid derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-bromoheptanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylheptanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
2,2-Diphenylheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Research is ongoing to explore its mechanism of action and therapeutic potential.
Medicine: Clinical trials are being conducted to evaluate the efficacy of this compound in treating various diseases, such as inflammatory disorders and metabolic conditions.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Diphenylheptanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, its structural features allow it to interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2,2-Diphenylheptanoic acid can be compared with other similar compounds, such as:
- 2,2-Diphenylpentanoic acid
- 2,2-Diphenylbutanoic acid
- 2,2-Diphenylpropanoic acid
Uniqueness: The uniqueness of this compound lies in its longer heptanoic acid chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference in chain length can influence its reactivity, solubility, and biological activity, making it a distinct compound with specific applications.
Properties
IUPAC Name |
2,2-diphenylheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-2-3-10-15-19(18(20)21,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQWSKJCWHIPEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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